(Pro3)-dynorphin A (1-11) amide

Kappa Opioid Receptor Receptor Binding Selectivity

Non-selective dynorphin analogs confound KOR research with off-target MOR/DOR effects. (Pro3)-Dynorphin A (1-11) amide solves this with >2000-fold KOR selectivity (Ki=2.4-2.7 nM; κ/μ/δ ratio 1/2110/3260). • Eliminates MOR/DOR off-target binding-20-fold selectivity gain vs unmodified Dyn A(1-11)-NH₂. • Weak functional antagonism (IC₅₀=380 nM GTPγS; Ke=244 nM GPI) enables partial occupancy studies without complete receptor blockade. • Validated medicinal chemistry scaffold: Arg8 substitution enhances affinity 5.5-fold (Ki=0.44 nM).

Molecular Formula C66H108N22O12
Molecular Weight 1401.7 g/mol
Cat. No. B12318249
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Pro3)-dynorphin A (1-11) amide
Molecular FormulaC66H108N22O12
Molecular Weight1401.7 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CC2=CC=CC=C2)NC(=O)C3CCCN3C(=O)CNC(=O)C(CC4=CC=C(C=C4)O)N
InChIInChI=1S/C66H108N22O12/c1-5-39(4)53(62(99)83-47(21-13-31-78-66(74)75)63(100)88-33-15-23-51(88)61(98)80-44(54(69)91)18-9-10-28-67)86-57(94)46(20-12-30-77-65(72)73)81-56(93)45(19-11-29-76-64(70)71)82-58(95)48(34-38(2)3)84-59(96)49(36-40-16-7-6-8-17-40)85-60(97)50-22-14-32-87(50)52(90)37-79-55(92)43(68)35-41-24-26-42(89)27-25-41/h6-8,16-17,24-27,38-39,43-51,53,89H,5,9-15,18-23,28-37,67-68H2,1-4H3,(H2,69,91)(H,79,92)(H,80,98)(H,81,93)(H,82,95)(H,83,99)(H,84,96)(H,85,97)(H,86,94)(H4,70,71,76)(H4,72,73,77)(H4,74,75,78)
InChIKeyFWFMDUHCMOVSLZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(Pro3)-Dynorphin A (1-11) amide for Kappa Opioid Receptor Research: High-Selectivity Synthetic Peptide


(Pro3)-Dynorphin A (1-11) amide [CAS: 289636-76-6] is a synthetic undecapeptide analog of the endogenous kappa opioid receptor (KOR) ligand dynorphin A, characterized by a proline substitution at the third amino acid position (YGPFLRRIRPK-NH2) [1]. This compound was discovered through a proline scan at positions 2 and 3 of dynorphin A(1-11)-NH2 [2]. It possesses high affinity (Ki(κ) = 2.4–2.7 nM) and exceptional selectivity (>2000-fold for KOR over mu (MOR) and delta (DOR) opioid receptors), achieved through an overall reduction in opioid receptor affinity that is most pronounced at MOR and DOR [3]. Notably, despite its high binding affinity, this Pro3 analog exhibits relatively weak kappa antagonist properties in functional assays [4], making it a distinctive pharmacological tool for dissecting KOR-mediated signaling.

Why (Pro3)-Dynorphin A (1-11) amide Cannot Be Replaced by Unmodified Dynorphin A Fragments or Other KOR Ligands


Substitution of (Pro3)-Dynorphin A (1-11) amide with the unmodified parent peptide, Dyn A(1-11)-NH2, or other in-class KOR ligands is pharmacologically inappropriate due to fundamental differences in receptor selectivity profiles and functional activity. Unmodified Dyn A(1-11)-NH2 exhibits high KOR affinity but only approximately 200-fold selectivity over MOR and DOR [1]. In contrast, the Pro3 substitution increases KOR selectivity to over 2000-fold (Ki ratio κ/μ/δ = 1/2110/3260) by selectively reducing affinity at MOR and DOR [2]. Furthermore, while many dynorphin analogs act as full or partial KOR agonists, (Pro3)-Dynorphin A (1-11) amide is a relatively weak KOR antagonist (IC50 = 380 nM in [35S]GTPγS assay; Ke = 244 nM in GPI assay) [3] despite its high binding affinity. This unique combination of high KOR binding selectivity paired with weak functional antagonism is not observed in other commonly used dynorphin fragments or non-peptide KOR ligands such as U-50488 (agonist) or norBNI (long-acting antagonist). Thus, generic substitution would fundamentally alter experimental outcomes by introducing different receptor selectivity, off-target activation profiles, and functional efficacy.

Quantitative Differentiation: (Pro3)-Dynorphin A (1-11) amide vs. Dynorphin Analogs and Non-Peptide KOR Ligands


KOR Selectivity: Pro3 Substitution Achieves >2000-Fold Selectivity, Far Exceeding Unmodified Parent Peptide

The Pro3 substitution in (Pro3)-Dynorphin A (1-11) amide produces a dramatic gain in KOR selectivity compared to the unmodified parent peptide Dyn A(1-11)-NH2. While the parent compound shows high KOR affinity (Ki = 0.074 nM) but only approximately 100-fold selectivity over MOR (Ki ratio K/M = 1/103) [1], the Pro3 analog achieves a KOR selectivity ratio of 1/2110/3260 (κ/μ/δ) [2]. This represents a >20-fold improvement in KOR vs. MOR selectivity, achieved through an overall reduction in opioid receptor affinity that is most pronounced at MOR and DOR [3].

Kappa Opioid Receptor Receptor Binding Selectivity Structure-Activity Relationship Peptide Engineering

Functional Antagonist Potency: Pro3 Analog is a Weak Antagonist Despite High Binding Affinity, Distinguishing It from Potent Agonists and Antagonists

(Pro3)-Dynorphin A (1-11) amide exhibits a unique profile as a high-affinity, weak KOR antagonist. Despite a binding Ki of 2.7 nM at KOR, it demonstrates relatively weak antagonist activity in functional assays, with an IC50 of 380 nM in the [35S]GTPγS assay and a Ke of 244 nM in the guinea pig ileum (GPI) assay [1]. This contrasts sharply with other dynorphin-derived KOR antagonists such as Dynantin, which shows a Ke of 3.9 ± 0.7 nM in the GPI assay—approximately 60-fold more potent [2]. The weak antagonist activity is not due to KOR subtype differences, as both binding and functional assays used the same membrane preparations [3].

Kappa Opioid Receptor Antagonist Functional Assay GTPγS Binding Guinea Pig Ileum Efficacy

Pro3 Substitution Defines Antagonist Activity vs. Agonist Activity in Other Position-3 Modifications

The specific amino acid substitution at position 3 determines whether the resulting dynorphin analog acts as a KOR agonist or antagonist. (Pro3)-Dynorphin A (1-11) amide (Compound 2) is a KOR antagonist with IC50 = 380 nM in the GTPγS assay [1]. In contrast, the Sar2 analog (Compound 8) with sarcosine at position 2 acts as a KOR agonist with EC50 = 280 nM, despite having higher KOR binding affinity (Ki = 1.5 nM) than the Pro3 analog (Ki = 2.4 nM) [2]. The Sar3 analog (Compound 7) also exhibits agonist activity [3]. This demonstrates that the Pro3 substitution uniquely confers antagonist properties among position-3 modifications, while other substitutions (Sar2, Sar3) retain agonist activity.

Structure-Activity Relationship Position-3 Modification Agonist vs. Antagonist Kappa Opioid Receptor Peptide SAR

Optimization Scaffold: Pro3 Analog Serves as Parent Compound for Affinity-Enhanced Derivatives

(Pro3)-Dynorphin A (1-11) amide serves as a validated scaffold for further affinity optimization through modifications in the address sequence. Stepwise C-terminal truncation studies revealed that Arg6 and Arg7 are crucial for KOR binding, while neutral residues Ile8 and Pro10 can be removed without significant affinity loss [1]. Importantly, replacing Ile8 with an additional Arg residue in the Pro3 analog yielded [Pro3,Arg8]Dyn A(1-11)-NH2 (Compound 20) with a Ki(κ) = 0.44 nM, representing a 5.5-fold improvement in KOR affinity over the parent Pro3 analog (Ki = 2.4 nM) [2]. This modification did not compromise the high KOR selectivity characteristic of the Pro3 scaffold [3].

Address Sequence Kappa Opioid Receptor Affinity Arginine Residues Peptide Optimization Structure-Activity Relationship

Recommended Research Applications for (Pro3)-Dynorphin A (1-11) amide Based on Quantitative Differentiation Evidence


KOR-Selective Pharmacological Studies Requiring Minimal MOR/DOR Cross-Reactivity

(Pro3)-Dynorphin A (1-11) amide is optimally suited for in vitro binding and signaling studies where high KOR selectivity is paramount and MOR/DOR off-target effects must be minimized. With a selectivity ratio of 1/2110/3260 (κ/μ/δ) [1]—representing a >20-fold improvement in KOR/MOR selectivity over unmodified Dyn A(1-11)-NH2 [2]—this compound enables researchers to interrogate KOR-specific pharmacology without confounding activation of MOR (analgesia, respiratory depression, reward) or DOR (anxiolysis, convulsant effects). This selectivity profile is particularly valuable for studies in brain regions with overlapping opioid receptor expression or in cell lines co-expressing multiple opioid receptor subtypes.

KOR Antagonist Studies Requiring High Binding Affinity with Modest Functional Blockade

This compound is uniquely appropriate for experimental paradigms requiring a KOR ligand that occupies receptors with high affinity (Ki = 2.4–2.7 nM) [1] but exerts only weak functional antagonism (IC50 = 380 nM in GTPγS; Ke = 244 nM in GPI) [2]. Unlike potent KOR antagonists such as Dynantin (Ke = 3.9 nM) [3], which produce near-complete receptor blockade at nanomolar concentrations, (Pro3)-Dynorphin A (1-11) amide allows partial occupancy without robustly disrupting endogenous dynorphin tone. This profile is valuable for studying KOR signaling dynamics under conditions of partial antagonism, investigating spare receptor phenomena, or serving as a control ligand in biased signaling assays where full antagonists would obscure subtle efficacy differences.

Structure-Activity Relationship (SAR) Campaigns Targeting KOR Antagonist Development

As a validated parent scaffold, (Pro3)-Dynorphin A (1-11) amide serves as an optimal starting point for medicinal chemistry programs aimed at developing high-affinity, KOR-selective antagonists. The demonstrated 5.5-fold affinity enhancement achieved through the single Arg8 substitution (yielding [Pro3,Arg8]Dyn A(1-11)-NH2 with Ki = 0.44 nM) [1] validates the address sequence of this scaffold as a productive region for affinity optimization. Furthermore, SAR studies have established that the Pro3 substitution uniquely confers antagonist activity among position-3 modifications, whereas Sar2 and Sar3 analogs retain agonist activity [2]. Researchers can leverage this scaffold to systematically explore modifications in the address sequence (residues 6-11) to enhance affinity while preserving antagonist properties and high KOR selectivity.

Comparative Pharmacology Studies Investigating Binding vs. Functional Efficacy Disconnect at KOR

The pronounced disconnect between high binding affinity (Ki = 2.4–2.7 nM) and weak functional antagonist potency (IC50 = 380 nM in GTPγS; Ke = 244 nM in GPI) [1] makes (Pro3)-Dynorphin A (1-11) amide a valuable tool for investigating the relationship between receptor occupancy and functional output at KOR. Notably, this disconnect is not attributable to KOR subtype differences, as binding and functional assays used identical membrane preparations [2]. This compound therefore serves as a reference ligand for studies examining: (1) ligand-specific receptor conformations that favor binding over G protein activation, (2) the molecular determinants of antagonist efficacy independent of binding affinity, and (3) the role of specific residues (particularly Arg6 and Arg7 [3]) in transducing binding into functional antagonism.

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